molecular formula C20H18N6O2S B2756356 4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1014026-15-3

4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B2756356
CAS No.: 1014026-15-3
M. Wt: 406.46
InChI Key: QYRRCYRJHCDUOK-UHFFFAOYSA-N
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Description

“N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide” is a chemical compound with a complex structure. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is part of a larger family of compounds known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine involves a solvent-free condensation/reduction reaction sequence . Another study reported the synthesis of new potentially biologically active derivatives based on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinylpyridazine .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The pyrazole ring is a key component of the structure . The exact molecular formula and weight can vary depending on the specific derivative of the compound.

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of sulfonamide, including compounds structurally related to N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide, possess significant antitumor activities. Aly (2009) synthesized novel pyrazole and thienopyrimidine derivatives, demonstrating remarkable antitumor efficacy against MCF7 human breast cancer cells. The study provides a foundation for the potential therapeutic application of these compounds in cancer treatment (Aly, 2009).

Antimicrobial and Antifungal Properties

Hassan (2013) explored the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, revealing their antimicrobial activity against various bacteria and fungi. This research highlights the compound's role in developing new antimicrobial agents (Hassan, 2013).

Radiosensitizing Evaluation

A study by Ghorab et al. (2015) on novel sulfonamide derivatives, including ones structurally related to the compound , evaluated their anticancer and radiosensitizing potentials. The findings suggest these compounds could enhance the efficacy of radiation therapy in cancer treatment (Ghorab et al., 2015).

Antiviral Drug Discovery

Although the direct mention of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide in antiviral research is not provided, De Clercq's review on antiviral drug discovery, discussing cyclotriazadisulfonamide compounds and related chemical structures, underscores the broader chemical family's relevance in developing antiviral therapies (De Clercq, 2009).

Synthesis and Chemical Characterization

Research on the synthesis and chemical properties of sulfonamide derivatives, including work by Saegusa et al. (1987) on poly(p-benzenesulfonamide), and Zhu et al. (2017) on bis-cyanation reactions involving arylimidazo[1,2-α]pyridines, provides insights into the chemical behavior and potential applications of these compounds in materials science and organic synthesis (Saegusa et al., 1987); (Zhu et al., 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities. For instance, a study on a newly synthesized pyrazoline derivative showed promising biological activities on rainbow trout alevins . Similar research could be conducted on “N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide” to explore its potential uses.

Properties

IUPAC Name

4-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-15-3-9-18(10-4-15)29(27,28)25-17-7-5-16(6-8-17)22-19-11-12-20(24-23-19)26-14-2-13-21-26/h2-14,25H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRRCYRJHCDUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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